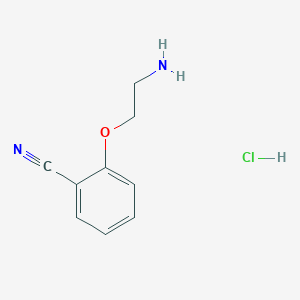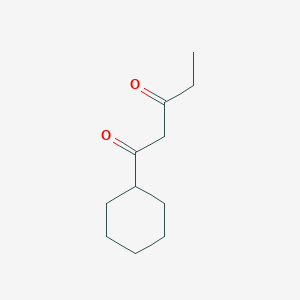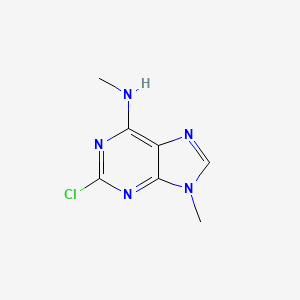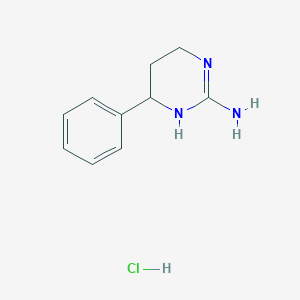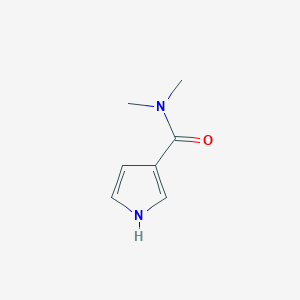![molecular formula C9H9F3N2S B6611826 {[3-(trifluoromethyl)phenyl]methyl}thiourea CAS No. 296277-06-0](/img/structure/B6611826.png)
{[3-(trifluoromethyl)phenyl]methyl}thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[3-(trifluoromethyl)phenyl]methyl}thiourea is a chemical compound with the molecular formula C8H7F3N2S . It has an average mass of 220.215 Da and a monoisotopic mass of 220.028198 Da . It is also known by other names such as 1-[3-(Trifluoromethyl)phenyl]-2-thiourea .
Synthesis Analysis
While specific synthesis methods for This compound were not found, a related compound, 1-Substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives were synthesized and evaluated for their biological activity . The influence of the alkyl chain length and various benzene ring substituents on the biological activity was investigated .
Molecular Structure Analysis
The molecular structure of This compound consists of a thiourea group attached to a phenyl ring, which is further substituted with a trifluoromethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of This compound include a molecular formula of C8H7F3N2S, an average mass of 220.215 Da, and a monoisotopic mass of 220.028198 Da . Other specific properties such as density, water solubility, and partition coefficient were not found in the search results .
作用機序
The mechanism of action of {[3-(trifluoromethyl)phenyl]methyl}thiourea is not fully understood. It is believed that the thiourea moiety of this compound can act as a bidentate ligand, forming a complex with transition metal ions. This complex can then act as a catalyst for organic reactions. Additionally, this compound has been shown to inhibit the activity of enzymes, likely due to its ability to bind to the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, suggesting that it may have potential applications in drug development. Additionally, this compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have potential applications in the development of antimicrobial agents.
実験室実験の利点と制限
The main advantage of using {[3-(trifluoromethyl)phenyl]methyl}thiourea in lab experiments is its relatively low cost and ease of synthesis. Additionally, it is a relatively stable compound, making it suitable for use in a variety of lab experiments. However, one limitation of using this compound in lab experiments is that it is not soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of {[3-(trifluoromethyl)phenyl]methyl}thiourea in scientific research. These include further studies on its potential as a ligand for transition metal complexes, as a catalyst for organic reactions, and as an inhibitor for enzymes. Additionally, further studies on its potential application in the synthesis of novel drugs and as a therapeutic agent are warranted. Finally, further studies on its biochemical and physiological effects are necessary to fully understand its potential applications.
合成法
{[3-(trifluoromethyl)phenyl]methyl}thiourea is synthesized through a two-step reaction. The first step involves the reaction of 3-trifluoromethylbenzaldehyde with ammonium acetate and sodium hydroxide, which produces 3-trifluoromethylbenzyl alcohol. The second step involves the reaction of 3-trifluoromethylbenzyl alcohol with thiourea in the presence of an acid catalyst, which produces this compound.
科学的研究の応用
{[3-(trifluoromethyl)phenyl]methyl}thiourea has been used in a variety of scientific research applications. It has been studied for its potential as a ligand for transition metal complexes, as a catalyst for organic reactions, and as an inhibitor for enzymes. It has also been studied for its potential application in the synthesis of novel drugs and for its potential as a therapeutic agent.
Safety and Hazards
While specific safety and hazard information for {[3-(trifluoromethyl)phenyl]methyl}thiourea was not found, it’s important to handle all chemical substances with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
特性
IUPAC Name |
[3-(trifluoromethyl)phenyl]methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S/c10-9(11,12)7-3-1-2-6(4-7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHXDYLJMNAAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6611744.png)
![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)
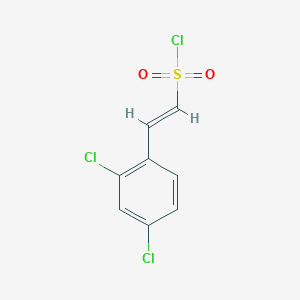
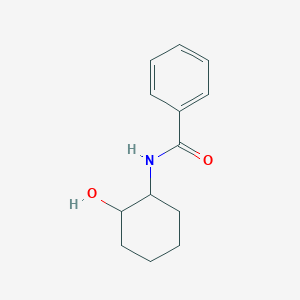
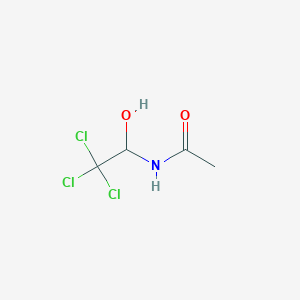
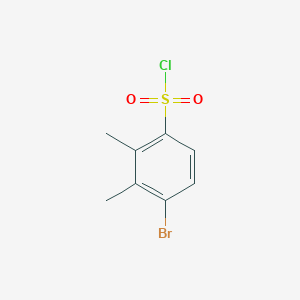
![tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate](/img/structure/B6611784.png)
